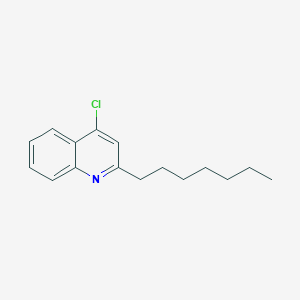

4-Chloro-2-heptylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-heptylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN/c1-2-3-4-5-6-9-13-12-15(17)14-10-7-8-11-16(14)18-13/h7-8,10-12H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZFUXZUUUNEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=NC2=CC=CC=C2C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 2 Heptylquinoline and Its Chemical Precursors

Exploration of Established Synthetic Pathways for 4-Chloroquinolines

Classical name reactions remain fundamental to quinoline (B57606) synthesis, providing versatile routes to the core structure. Adaptations of these methods are crucial for preparing specifically substituted derivatives like 4-chloroquinolines.

The Conrad-Limpach synthesis, first reported in 1887, is a condensation reaction between anilines and β-ketoesters to produce 4-hydroxyquinolines. wikipedia.orgiipseries.org The reaction proceeds via a Schiff base intermediate, which undergoes thermal cyclization to form the quinolone ring system. wikipedia.org The synthesis of a 4-chloroquinoline (B167314) derivative using this method requires a multi-step approach. Initially, a substituted aniline (B41778) reacts with a suitable β-ketoester (in this case, an ester of 3-oxodecanoic acid) to form the corresponding 2-heptyl-4-hydroxyquinoline.

A critical factor in the Conrad-Limpach reaction is the high temperature required for the cyclization step, often around 250 °C. wikipedia.org The choice of solvent is paramount for achieving high yields, with high-boiling point, inert solvents such as mineral oil or 1,2,4-trichlorobenzene (B33124) significantly improving the reaction outcome compared to solvent-free conditions. wikipedia.orgnih.gov The resulting 4-hydroxyquinoline (B1666331) (which exists in tautomeric equilibrium with the 4-quinolone form) is then subjected to a chlorination reaction, typically using a reagent like phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom, yielding the final 4-chloro-2-heptylquinoline (B6242068). asianpubs.org

| Step | Reactants | Key Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Condensation/Cyclization | Aniline, β-ketoester (e.g., ethyl 3-oxodecanoate) | High temperature (~250 °C), inert high-boiling solvent (e.g., mineral oil) | 2-Heptyl-4-hydroxyquinoline | wikipedia.orgnih.gov |

| 2. Chlorination | 2-Heptyl-4-hydroxyquinoline, Phosphorus oxychloride (POCl₃) | Reflux | This compound | asianpubs.org |

The Friedländer and Pfitzinger syntheses are two other classical, powerful methods for constructing the quinoline ring system.

The Friedländer synthesis involves the base- or acid-catalyzed condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgjk-sci.comorganic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of a 2-amino-chlorobenzophenone derivative with 2-nonanone. The reaction is valued for its operational simplicity and the availability of starting materials. jk-sci.com

The Pfitzinger reaction utilizes isatin (B1672199) or its derivatives, which are reacted with a carbonyl compound in the presence of a base. wikipedia.org This reaction first opens the isatin ring to form an isatoic acid derivative, which then condenses with the carbonyl compound (e.g., 2-nonanone) and cyclizes to yield a quinoline-4-carboxylic acid. wikipedia.orgpharmaguideline.com Subsequent steps of chlorination and decarboxylation would be necessary to arrive at this compound.

| Reaction | Starting Materials for Quinoline Core | Key Features | Reference |

|---|---|---|---|

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + Compound with α-methylene group (e.g., 2-nonanone) | Direct formation of the quinoline ring. Can be catalyzed by acids or bases. | wikipedia.orgjk-sci.comorganicreactions.org |

| Pfitzinger Reaction | Isatin derivative + Carbonyl compound (e.g., 2-nonanone) + Base | Forms a quinoline-4-carboxylic acid intermediate, requiring a subsequent decarboxylation step. | wikipedia.orgpharmaguideline.comresearchgate.net |

Novel Approaches in the Synthesis of this compound

Recent advancements in synthetic chemistry have focused on improving the efficiency, scalability, and environmental footprint of quinoline synthesis. These novel approaches offer significant advantages over purely classical methods.

| Precursor Target | Reactants | Key Advantage | Reference |

|---|---|---|---|

| 1-Chloro-2-nonanone | 2-Chloro-N-methoxy-N-methylacetamide + Heptyl Grignard reagent | High-yielding, one-step synthesis. Crude product can be used directly in the next step without purification. | researchgate.net |

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. asianpubs.orgnih.gov For the synthesis of quinoline derivatives, microwave irradiation can reduce reaction times from several hours to mere minutes. mdpi.comscielo.org.mx Specifically, a one-pot, microwave-assisted synthesis has been developed for the cyclization of anthranilic acids with α-chloroketones to produce quinolinone scaffolds. researchgate.net This approach is directly applicable to the synthesis of the 2-heptyl-4-quinolone core, which can then be chlorinated. The use of microwave energy represents a significant improvement in reaction efficiency and aligns with the principles of green chemistry. iipseries.orgresearchgate.net

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours (e.g., 12 h) | Minutes (e.g., 1-5 min) | researchgate.netmdpi.com |

| Efficiency | Often lower yields, more complex handling | Generally higher yields, simpler procedure | researchgate.netmdpi.com |

| Conditions | Prolonged reflux at high temperatures | Rapid, controlled heating under irradiation | asianpubs.orgresearchgate.net |

For the large-scale production of chemical compounds, continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, improved heat transfer, and greater scalability. researchgate.netnih.gov Synthetic routes developed and optimized under microwave conditions have been successfully adapted to continuous flow systems. researchgate.net For instance, the synthesis of 3,4-dihydroxy-2-heptylquinoline (PQS), a compound structurally related to this compound, was optimized for a continuous flow reaction, enabling production on a multi-gram scale. researchgate.net This demonstrates a clear and viable pathway for the scalable production of this compound by adapting the efficient one-pot cyclization for a flow reactor setup, potentially coupled with an in-line chlorination step. This approach is a key enabler for moving from laboratory-scale synthesis to industrial production. nih.govrsc.org

| Advantage of Continuous Flow | Description | Relevance to Target Synthesis | Reference |

|---|---|---|---|

| Scalability | Allows for production of larger quantities (gram-scale and beyond) in a continuous manner. | Enables efficient, larger-scale synthesis of this compound. | researchgate.netrsc.org |

| Process Intensification | Improves reaction efficiency, yield, and reduces processing time. | A highly efficient continuous process can be developed from optimized batch/microwave reactions. | nih.gov |

| Safety | Small reaction volumes at any given time reduce risks associated with hazardous reagents or exothermic reactions. | Safer handling of reagents like phosphorus oxychloride during the chlorination step. | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry to the synthesis of quinoline derivatives has gained considerable traction, aiming to reduce waste, minimize energy consumption, and utilize less hazardous materials. ijpsjournal.comnih.gov These principles are directly applicable to the production of this compound, moving away from classical methods that often involve harsh conditions and environmentally damaging reagents. nih.gov

Solvent-Free or Environmentally Benign Reaction Conditions

A primary focus of green synthetic chemistry is the replacement of volatile and hazardous organic solvents with environmentally benign alternatives or the elimination of solvents altogether. rsc.orgacs.org

Water as a Green Solvent: Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and inexpensive nature. Research has demonstrated that the Friedländer synthesis, a cornerstone reaction for producing quinolines from a 2-aminoaryl ketone and a compound with an α-methylene group, can be efficiently conducted in water. organic-chemistry.orgtandfonline.com In some cases, the reaction proceeds effectively at moderate temperatures (e.g., 70°C) without the need for a catalyst, driven by the hydrophobic effects and high polarity of water. organic-chemistry.orgtandfonline.com This approach offers a significant green advantage over traditional methods that use organic solvents.

Solvent-Free and Microwave-Assisted Reactions: Completely avoiding solvents is another key green strategy. Solvent-free, or "neat," reactions reduce waste and can sometimes lead to higher reaction rates. rsc.org These reactions are often accelerated using alternative energy sources like microwave irradiation. publish.csiro.aumdpi.com Microwave-assisted synthesis has been shown to be highly efficient for the regioselective aromatic nucleophilic substitution of 4,7-dichloroquinoline (B193633) with various amines, proceeding under solvent- and catalyst-free conditions to yield 4-substituted-7-chloroquinolines. publish.csiro.aupublish.csiro.auias.ac.in This highlights a viable pathway for modifying a 4-chloroquinoline core under green conditions. Similarly, solid-supported syntheses on catalysts like silica (B1680970) nanoparticles under microwave irradiation represent an effective solvent-free approach for Friedländer hetero-annulation. nih.gov

Ionic Liquids: Ionic liquids (ILs) have been explored as recyclable, non-volatile solvents and catalysts for quinoline synthesis. nih.gov For instance, SO3H-functionalized ILs have been used as efficient and water-tolerant acidic catalysts, while others like 1,3-bis(sulfomethyl)imidazole ([bsmim]) have enabled rapid synthesis under solvent-free conditions. nih.gov

Interactive Table 1: Comparison of Green Reaction Conditions for Quinoline Synthesis

| Method | Solvent/Medium | Energy Source | Key Advantages | Relevant Reaction Type | Citations |

|---|---|---|---|---|---|

| Aqueous Synthesis | Water | Thermal | Non-toxic, inexpensive, readily available | Friedländer Synthesis | acs.orgorganic-chemistry.orgtandfonline.com |

| Solvent-Free | None (Neat) | Microwave | Reduced waste, rapid reaction times, high yields | Nucleophilic Substitution, Friedländer Annulation | publish.csiro.aupublish.csiro.aunih.gov |

| Ionic Liquids | Ionic Liquid | Thermal/Ultrasound | Recyclable catalyst/solvent, high efficiency | Friedländer Synthesis | rsc.orgnih.gov |

| Ultrasound-Assisted | Various | Ultrasonic Waves | Energy efficient, enhanced reaction rates | General Quinoline Synthesis | ijpsjournal.comnih.gov |

Catalyst Development for Sustainable this compound Production

The development of sustainable catalysts that are efficient, reusable, and derived from abundant, non-toxic materials is a central goal of green chemistry. acs.org

Earth-Abundant Metal Catalysts: There is a significant trend towards replacing catalysts based on precious metals with those based on earth-abundant and environmentally friendly metals like iron and copper. ijpsjournal.comtandfonline.com Iron(III) chloride (FeCl₃·6H₂O) has been reported as an inexpensive, low-toxicity, and highly efficient catalyst for the one-pot synthesis of quinoline derivatives via the condensation of 2-aminoarylketones and active methylene (B1212753) compounds in water. tandfonline.comtandfonline.com This method offers advantages such as mild conditions, short reaction times, and high yields. tandfonline.com Iron catalysis is a cornerstone of green synthesis due to the metal's low cost and benign character. tandfonline.comrsc.org

Nanocatalysts and Reusable Catalysts: Nanomaterials are increasingly used as catalysts due to their high surface-to-volume ratio and unique activity. nih.gov Magnetically recoverable nanocatalysts, such as those based on an Fe₃O₄ core, have been developed for Friedländer reactions. These catalysts can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles with minimal loss of activity. nih.gov Other efficient nanocatalysts include nickel oxide (NiO) and silica (SiO₂) nanoparticles. nih.gov Furthermore, reusable solid acid catalysts like Nafion NR50 have been successfully employed in microwave-assisted Friedländer syntheses. mdpi.com

Novel Sustainable Catalyst Systems: Recent innovations include the development of catalysts from natural, low-cost materials. A palladium-ion-exchanged geopolymer (Pd-GNK) derived from natural kaolin (B608303) has been shown to be a highly efficient and stable catalyst for quinoline synthesis under solventless conditions. acs.org This approach is notable for its minimal carbon footprint during catalyst preparation and its reusability, aligning with the goals of sustainable chemistry. acs.org

Interactive Table 2: Overview of Sustainable Catalysts for Quinoline Synthesis

| Catalyst | Catalyst Type | Reaction | Key Features | Citations |

|---|---|---|---|---|

| FeCl₃·6H₂O | Earth-Abundant Metal Salt | Friedländer-type Condensation | Inexpensive, low-toxicity, efficient in water | tandfonline.comtandfonline.com |

| NiO Nanoparticles | Nanocatalyst | Friedländer Synthesis | High yield, very short reaction times, efficient | nih.gov |

| Fe₃O₄-based | Magnetic Nanocatalyst | Friedländer Reaction | Magnetically recoverable, reusable, high catalytic activity | nih.gov |

| Pd-GNK | Geopolymer-supported | One-pot Quinoline Synthesis | Derived from natural kaolin, low Pd loading, solventless, reusable | acs.org |

| Formic Acid | Organocatalyst | Direct Quinoline Synthesis | Renewable, biodegradable, metal-free | ijpsjournal.com |

| Nafion NR50 | Solid Acid Polymer | Friedländer Synthesis | Reusable, effective under microwave conditions | mdpi.com |

Chemo- and Regioselective Synthesis Strategies for this compound

Achieving the precise architecture of this compound requires synthetic strategies that exhibit high levels of control over the placement of substituents (regioselectivity) and the reactivity of different functional groups (chemoselectivity).

Regioselective Formation of the 4-Chloro Substituent: One of the most direct methods to introduce a chlorine atom at the C4 position is through a cascade reaction. A recently developed method involves the reaction of N-aryl enaminones with bis(trichloromethyl) carbonate (BTC) and triphenylphosphine (B44618) oxide (TPPO). This approach provides direct access to 4-chloroquinolines under gentle conditions with broad substrate compatibility, making it a powerful tool for regioselectively constructing the 4-chloroquinoline core. organic-chemistry.orgresearchgate.net

Another well-established strategy involves nucleophilic substitution on a dichloroquinoline precursor. The reaction of 4,7-dichloroquinoline with various nucleophiles, such as amines, occurs with excellent regioselectivity at the C4 position. publish.csiro.aupublish.csiro.au This inherent reactivity preference makes the C4 chlorine significantly more labile than the one at C7, allowing for selective functionalization. While this is often used to displace the C4-chloro group, it underscores the distinct reactivity of this position which can be exploited in synthetic design. Similarly, reactions on 2,4-dichloroquinolines have shown that substitution can be directed selectively to the C4 position by controlling reaction conditions. researchgate.net

Regioselective Introduction of the 2-Heptyl Group: The installation of the heptyl chain at the C2 position can be achieved through several reliable methods.

The Friedländer Annulation: This classic method offers a high degree of control. To synthesize a 2-heptylquinoline derivative, a 2-aminoaryl ketone could be condensed with a β-keto ester such as methyl octanoylacetate. The choice of these specific precursors directly dictates the placement of the heptyl group at the C2 position of the resulting quinoline ring. organic-chemistry.orgnih.gov

Direct C2-Alkylation: A powerful and highly regioselective method involves the direct functionalization of a quinoline N-oxide. The reaction of a 4-chloroquinoline N-oxide with a heptyl Grignard reagent (heptylmagnesium bromide), in the presence of copper catalysts and activating additives like lithium fluoride, can introduce the heptyl group exclusively at the C2 position. nih.gov This method is noted for its excellent functional group tolerance, leaving the C4-chloro group intact. nih.gov

Palladium-Catalyzed Reactions: Sequential palladium-catalyzed reactions offer another route. The cyclization of substituted anilines with alkenyl ethers, such as butyl vinyl ether, can be used to assemble 2-alkylquinolines with high efficiency and control. researchgate.net

Chemoselectivity: Chemoselectivity is crucial when multiple reactive sites are present in the starting materials. For instance, in the microwave-accelerated reaction of 4,7-dichloroquinoline with 4-aminophenol, the substitution occurs exclusively with the amino group, leaving the phenolic hydroxyl group untouched. publish.csiro.aupublish.csiro.au This demonstrates that a nucleophilic amine can be made to react selectively over a hydroxyl group, an important consideration in the synthesis of complex molecules. The development of catalyst systems that operate under mild conditions, such as the manganese-complex-catalyzed synthesis of quinolines, also contributes to high functional-group tolerance. organic-chemistry.org

Interactive Table 3: Chemo- and Regioselective Strategies for Substituted Quinolines

| Strategy | Precursors | Reagents/Catalyst | Selectivity Outcome | Citations |

|---|---|---|---|---|

| Cascade Cyclization | N-aryl enaminones | Bis(trichloromethyl) carbonate (BTC) | Forms C4-Cl bond regioselectively | organic-chemistry.orgresearchgate.net |

| Direct C2-Alkylation | 4-Chloroquinoline N-oxide, Heptyl Grignard reagent | Copper catalyst, LiF | Forms C2-Heptyl bond regioselectively | nih.gov |

| Nucleophilic Substitution | 4,7-dichloroquinoline, Amines/Aminophenols | Microwave, Solvent-free | Regioselective substitution at C4; Chemoselective for -NH₂ over -OH | publish.csiro.aupublish.csiro.au |

| Friedländer Annulation | 2-Aminoaryl ketone, Methyl octanoylacetate | Acid/Base catalyst | Regioselective formation of 2-heptyl-substituted quinoline ring | organic-chemistry.orgnih.gov |

Chemical Transformations and Derivatization Strategies for 4 Chloro 2 Heptylquinoline

Nucleophilic Substitution Reactions at the 4-Position of 4-Chloro-2-heptylquinoline (B6242068)

The chlorine atom at the 4-position of the quinoline (B57606) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing effect of the quinoline nitrogen, which stabilizes the intermediate formed during the reaction. This susceptibility makes the 4-position a prime target for introducing a wide array of functional groups.

A broad range of nucleophiles can be employed to displace the chloride at the 4-position, leading to a diverse library of 2-heptylquinoline derivatives. The choice of nucleophile directly dictates the resulting product structure and its chemical properties. Common classes of nucleophiles include nitrogen, oxygen, sulfur, and carbon-based reagents.

Nitrogen Nucleophiles: Amines are among the most extensively used nucleophiles for this transformation, yielding 4-aminoquinoline (B48711) derivatives. nih.gov Both primary and secondary amines, including aliphatic and aromatic variants, readily react with 4-chloroquinolines. nih.gov The reaction conditions can be tuned to accommodate the nucleophilicity of the amine; electron-rich amines often react under milder conditions, while electron-poor anilines may require more forcing conditions, such as microwave irradiation, to achieve efficient conversion. nih.gov Other nitrogen-based nucleophiles like sodium azide (B81097) can introduce the azido (B1232118) group, which can be further transformed, for instance, into an amino group via reduction. mdpi.com Heterocyclic amines, such as 1,2,4-triazole, have also been successfully substituted at the 4-position of chloroquinolines. researchgate.net

Sulfur Nucleophiles: Thiolates and thiourea (B124793) are effective sulfur nucleophiles for creating 4-thioquinolines. For example, reaction with thiourea can introduce a sulfanyl (B85325) group at the 4-position. mdpi.com

Oxygen Nucleophiles: Alkoxides and hydroxides can also act as nucleophiles, though their reactions with 4-chloroquinolines are well-documented, showing a higher reactivity for the 2-chloro isomer compared to the 4-chloro isomer when using methoxide (B1231860) ions. researchgate.net

The following table summarizes the outcomes of reacting 4-chloroquinoline (B167314) analogs with various nucleophiles, a reactivity pattern directly applicable to this compound.

| Nucleophile Class | Specific Nucleophile | Product Type | Reference |

| Nitrogen | Primary/Secondary Amines (e.g., anilines) | 4-Aminoquinolines | nih.gov |

| Sodium Azide (NaN₃) | 4-Azidoquinolines | mdpi.com | |

| 1,2,4-Triazole | 4-(1H-1,2,4-triazol-1-yl)quinolines | researchgate.net | |

| Sulfur | Thiourea | 4-Sulfanylquinolines | mdpi.com |

| Oxygen | Methoxide | 4-Methoxyquinolines | researchgate.net |

The substitution of the chlorine atom at the 4-position of the quinoline ring proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This process is typically a two-step addition-elimination sequence.

In the first step, the nucleophile attacks the electron-deficient carbon atom at the C4 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system, including the electronegative nitrogen atom, which provides significant stabilization.

The second step involves the departure of the chloride leaving group, which collapses the intermediate and restores the aromaticity of the quinoline ring, yielding the final substituted product. The rate of reaction is influenced by several factors, including the nucleophilicity of the attacking species, the stability of the Meisenheimer intermediate, and the ability of the chlorine to act as a leaving group. Acid or base catalysis can play a significant role in these reactions, particularly when using amine nucleophiles. researchgate.net

As the reaction involves an achiral, planar aromatic substrate and does not generate a new stereocenter at the 4-position, there are no stereochemical outcomes to consider for this specific transformation. If the incoming nucleophile or the existing 2-heptyl side chain were chiral, the product would be a diastereomer, but the mechanism at the aromatic core itself does not induce chirality.

Side Chain Modifications at the 2-Position of this compound

Modifications to the 2-heptyl side chain offer another avenue for structural diversification, allowing for the fine-tuning of physicochemical properties such as lipophilicity and steric bulk, without altering the core quinoline scaffold.

While specific studies on the systematic variation of the 2-alkyl chain on a pre-formed this compound are not prevalent, the synthesis of 4-hydroxy-2-quinolone analogs demonstrates that alkyl chains of various lengths (e.g., nonyl and tridecyl) can be incorporated into the quinoline structure from the outset. nih.govresearchgate.net The synthesis typically involves the condensation of N-alkylated isatoic anhydrides with long-chain β-ketoesters. nih.gov This suggests that a library of 4-chloro-2-alkylquinolines with varying chain lengths (shorter, longer, or branched) could be synthesized using similar strategies with appropriately chosen starting materials. The length and branching of the alkyl side chain can influence the biological activity and physical properties of the resulting compounds. researchgate.net

Introducing functional groups or heteroatoms into the heptyl side chain can impart new chemical reactivity and potential for further conjugation. Although direct functionalization of the alkyl chain on the this compound core is not widely reported, general organic chemistry principles suggest several potential strategies.

One approach could be free-radical halogenation, which would introduce a halogen at a secondary carbon on the heptyl chain. This new functional group could then serve as a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of amines, alcohols, or thiols. Another potential method is oxidation to introduce a carbonyl or hydroxyl group.

Furthermore, polymer-based research has shown that alkene groups incorporated into side chains can be functionalized via methods like the thiol-ene reaction, which allows for the attachment of cysteine moieties. nih.gov This highlights the possibility of synthesizing 2-alkenyl-4-chloroquinoline analogs first, followed by side-chain derivatization to introduce heteroatoms and complex functionalities.

Structural Elaboration and Heterocyclic Annulation of the Quinoline Core

Beyond simple substitution, the quinoline core of this compound can be elaborated through reactions that build new rings onto the existing framework. These annulation strategies lead to more complex, rigid, and three-dimensional polycyclic structures.

One powerful method for this is the cycloaddition reaction. Photochemical dearomative cycloadditions, for instance, can convert planar quinolines into three-dimensional architectures. nih.govacs.orgnih.gov Energy transfer-mediated [4+2] cycloadditions between quinolines and various alkenes have been shown to proceed with high regio- and diastereoselectivity, yielding bridged polycyclic products. nih.gov Similarly, dearomative [2+2] cycloaddition reactions can lead to the formation of unique fused ring systems. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, represent another key strategy for structural elaboration. nobelprize.orglibretexts.org The chlorine atom at the C4 position can be replaced with aryl, heteroaryl, or vinyl groups. nih.gov These newly introduced substituents can then participate in intramolecular cyclization reactions to form an annulated ring. For example, a properly functionalized aryl group introduced at the 4-position via a Suzuki coupling could subsequently undergo an intramolecular reaction to form a new heterocyclic ring fused to the quinoline core. This sequential cross-coupling and annulation approach is a versatile method for constructing novel, functionalized heterocyclic systems. nih.gov

The following table outlines potential strategies for the structural elaboration of the quinoline core.

| Reaction Type | Description | Potential Outcome | Reference |

| [4+2] Cycloaddition | Photochemical reaction between the quinoline (as a diene) and an alkene. | Formation of bridged polycyclic structures. | nih.gov |

| [2+2] Cycloaddition | Photochemical reaction leading to a four-membered ring fused to the quinoline. | Access to strained, fused 2D/3D ring systems. | researchgate.net |

| [4+2] Annulation | Reaction of a quinoline precursor (e.g., 2-azidobenzaldehyde) with an alkyne. | Synthesis of substituted quinoline derivatives. | nih.gov |

| Suzuki Coupling | Palladium-catalyzed reaction with a boronic acid to replace the C4-Cl with a C-C bond. | Introduction of aryl or vinyl groups for further functionalization. | libretexts.orgnih.gov |

| Heck Coupling | Palladium-catalyzed reaction with an alkene to form a C-C bond at the 4-position. | Vinylation of the quinoline core. | libretexts.org |

Synthesis of Novel Quinoline Analogue Scaffolds based on this compound

The this compound moiety serves as a foundational building block for the synthesis of novel quinoline analogues. The strategic replacement of the C4 chlorine atom via nucleophilic substitution is a cornerstone of this process, enabling the creation of diverse molecular scaffolds. Quinoline and its derivatives are considered attractive scaffolds in medicinal chemistry due to their presence in many approved drugs and their capacity for functionalization at multiple positions. nih.govnih.gov

The reactivity of the 4-chloro group facilitates reactions with various nucleophiles, including amines, thiols, and azides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and other carbon-heteroatom bonds. For instance, reactions with different primary or secondary amines can yield a library of 4-aminoquinoline derivatives. nih.gov Similarly, reaction with sodium azide can introduce an azido group, which can then undergo further transformations like thermal cyclization to create fused heterocyclic systems. researchgate.net These substitution reactions are typically carried out by heating the 4-chloroquinoline derivative with the desired nucleophile, sometimes without a solvent ("neat") or in a high-boiling solvent. nih.govnih.gov

The table below illustrates potential transformations of this compound into new analogue scaffolds based on established quinoline chemistry.

| Starting Material | Reagent/Nucleophile | Resulting Scaffold | Reaction Type |

| This compound | R-NH₂ (e.g., Butylamine) | N-Alkyl-2-heptylquinolin-4-amine | Nucleophilic Aromatic Substitution |

| This compound | R-SH (e.g., Thiophenol) | 4-(Arylthio)-2-heptylquinoline | Nucleophilic Aromatic Substitution |

| This compound | NaN₃ (Sodium Azide) | 4-Azido-2-heptylquinoline | Nucleophilic Aromatic Substitution |

| This compound | Hydrazine (N₂H₄) | 4-Hydrazinyl-2-heptylquinoline | Nucleophilic Aromatic Substitution |

This interactive table showcases common nucleophilic substitution reactions used to generate diverse quinoline analogue scaffolds.

Preparation of Hybrid Molecules Incorporating the this compound Moiety

A prominent strategy in drug design involves the creation of hybrid molecules, which consist of two or more distinct pharmacophoric units covalently linked together. This approach aims to combine the biological activities of the parent molecules, potentially leading to synergistic effects or a multi-target profile. The this compound scaffold is an excellent candidate for incorporation into such hybrids due to the reactive nature of its C4 position. nih.gov

The synthesis of these hybrids typically involves a nucleophilic substitution reaction where a functional group (commonly an amine) on one pharmacophore displaces the chlorine atom of this compound. nih.gov For example, researchers have successfully synthesized hybrids of 7-chloro-4-aminoquinoline with benzimidazole, where the linkage is formed between the C4 of the quinoline and an amino group on the second moiety. mdpi.com Similar strategies have been employed to create hybrids with pyrazoline and other heterocyclic systems. researchgate.net The choice of linker between the two molecular entities can also be varied to optimize the physicochemical and pharmacological properties of the final compound. mdpi.com

The following table presents examples of hybrid molecules that could be synthesized from this compound, based on established synthetic routes for similar compounds.

| This compound Moiety | Second Pharmacophore Moiety | Linkage Type | Resulting Hybrid Molecule Class |

| 2-Heptylquinolin-4-yl | Benzimidazole | Amino Linker | 2-Heptylquinoline-Benzimidazole Hybrids |

| 2-Heptylquinolin-4-yl | Piperazine | Direct C-N Bond | 4-(Piperazin-1-yl)-2-heptylquinoline Derivatives |

| 2-Heptylquinolin-4-yl | 2-Pyrazoline | Amino Linker | 2-Heptylquinoline-Pyrazoline Hybrids |

| 2-Heptylquinolin-4-yl | Primaquine Analogue | Diamine Linker | Primaquine-like Hybrids |

This interactive table demonstrates how this compound can be combined with other pharmacophores to create novel hybrid molecules.

Development of High-Throughput Derivatization Methods for this compound Analogues

To efficiently explore the structure-activity relationships of this compound analogues, high-throughput (HT) derivatization methods are essential. These methods allow for the rapid synthesis and screening of large libraries of related compounds, accelerating the discovery process. nih.gov The core of these methods often involves automating the derivatization reactions in a parallel format, such as in microtiter plates.

Modern analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) are integral to high-throughput workflows. nih.govresearchgate.net For this compound, a high-throughput approach would involve reacting the parent compound with a diverse array of nucleophiles (amines, thiols, etc.) in parallel. The resulting product mixtures can then be rapidly analyzed by mass spectrometry to confirm the formation of the desired derivatives and even, in some cases, to perform initial bioassays directly on the crude reaction mixtures. nih.govresearchgate.net This combination of accelerated synthesis with direct, label-free bioassays can significantly expedite the early stages of drug discovery. nih.gov

The development of specific derivatization reagents designed for high sensitivity in MS detection can further enhance the efficiency of these high-throughput bioanalyses. nih.govresearchgate.net By applying these HT methods, a vast chemical space around the this compound scaffold can be systematically explored to identify analogues with optimized properties.

Structure Activity Relationship Sar Studies of 4 Chloro 2 Heptylquinoline Analogues

Elucidating the Role of the 4-Chloro Substituent in Molecular Interactions

The introduction of a chlorine atom can substantially improve the intrinsic biological activity of a molecule. eurochlor.org This enhancement can be attributed to several factors. The chlorine atom increases the lipophilicity of the molecule, which can lead to greater partitioning into the lipophilic phases of cell membranes or through the lipophilic domains of a protein. researchgate.net Furthermore, the electronegativity of the chlorine atom can increase the electrophilicity of nearby parts of the molecule, potentially leading to stronger interactions with biological targets. researchgate.net

In the context of quinoline (B57606) derivatives, the 7-chloro group is often considered optimal for certain activities, such as antimalarial efficacy. pharmacy180.com While the focus here is on the 4-chloro position, the principle of halogen substitution significantly impacting activity remains relevant. The presence of a chlorine atom can also prevent metabolic hydroxylation at the position it occupies, thereby increasing the metabolic stability of the compound. researchgate.net

The versatility of the chloro substituent is noteworthy; it can mimic an electron-donating group, an electron-withdrawing group, or a quasi-electron-neutral group depending on the molecular scaffold and its environment. chemrxiv.org This chameleon-like electronic effect allows it to participate in various non-bonding interactions within a protein's binding pocket, including hydrogen bonds and halogen bonds, which can contribute to a tighter and more specific binding to the target receptor.

Impact of the 2-Heptyl Side Chain Architecture on Biological Activity Profiles

In many quinoline-based compounds, the nature of the side chain at various positions is a key factor in their biological effects. For instance, in 4-aminoquinolines, the dialkylaminoalkyl side chain at the C-4 position with 2-5 carbon atoms between the nitrogen atoms is considered optimal for antimalarial activity. pharmacy180.com While this example pertains to a different position and functional group, it underscores the importance of the side chain's length and composition.

For 2-substituted quinolines, the alkyl group is often more advantageous for certain biological activities than an aryl group. nih.gov The heptyl group in 4-chloro-2-heptylquinoline (B6242068), a seven-carbon alkyl chain, contributes significantly to the molecule's lipophilicity. This property can influence the compound's ability to cross biological membranes and interact with hydrophobic pockets in target proteins.

Studies on quinoline-based quorum sensing inhibitors have shown that their structural similarity to the alkylquinolone signal molecules produced by bacteria, such as 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), is crucial for their activity. nih.gov The heptyl side chain of this compound mimics the alkyl chain of these natural signaling molecules, allowing it to potentially interact with their receptors. The length of this alkyl chain can directly impact the binding affinity and inhibitory potency. Shorter alkyl side chains have been noted to be more active in some quinoline derivatives. rsc.org

Influence of Aromatic Ring Substitutions on the Quinoline Scaffold

Modifications to the aromatic rings of the quinoline scaffold, beyond the 4-chloro and 2-heptyl groups, can further refine the biological activity of this compound analogues. Substituents on the benzo part of the quinoline ring system can influence electronic properties, steric hindrance, and the potential for additional interactions with target macromolecules.

Structure-activity relationship studies of various quinoline derivatives have consistently demonstrated the profound impact of aromatic ring substitutions. For example, in a series of 4-methyl-2-(p-substitutedphenyl)quinoline derivatives, different substituents on the phenyl ring led to a range of biological activities. neliti.com Similarly, for 4-aminoquinoline (B48711) antiplasmodials, a variety of substituents at the 7-position on the quinoline ring significantly affected their activity. nih.gov

The introduction of electron-donating groups (e.g., -OCH3) or electron-withdrawing groups (e.g., -Cl, -NO2) can alter the electron density of the quinoline ring system, which in turn can affect its pKa and ability to form hydrogen bonds or engage in pi-stacking interactions. rsc.orgnih.gov For instance, the presence of an electron-donating methoxy (B1213986) group at the C-2 position of a quinoline-imidazole hybrid enhanced its antimalarial activity, whereas an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org

The position of the substituent is also critical. A methyl group at the C-3 position has been shown to reduce activity in some quinoline series, while an additional methyl group at the C-8 position can abolish it. pharmacy180.com These findings highlight the sensitive nature of the quinoline scaffold to steric and electronic perturbations.

Computational Approaches to this compound SAR Analysis

Computational methods are invaluable tools in modern drug discovery and development, providing insights into the structure-activity relationships of compounds like this compound at a molecular level. These in silico techniques can predict how analogues will interact with their biological targets, guide the design of more potent and selective compounds, and help to rationalize experimental observations.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govresearchgate.netresearchgate.net This method allows for the visualization of how this compound analogues might fit into the active site of a target protein and identifies key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.govresearchgate.net For instance, docking studies of quinoline derivatives have revealed stable ligand-protein complexes, with specific interactions with key amino acid residues being crucial for their inhibitory activity. nih.govresearchgate.netnih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction over time. researchgate.netmdpi.com By simulating the movements of atoms and molecules, MD can assess the stability of the docked complex and the flexibility of both the ligand and the protein. nih.govmdpi.com Analysis of parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can confirm the stability of the protein-ligand complex and identify which parts of the protein are most flexible. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. neliti.comresearchgate.net By correlating physicochemical properties (descriptors) of molecules with their known activities, QSAR models can be developed to predict the activity of new, untested compounds. neliti.com

The process involves selecting a training set of molecules with known biological activity and calculating various molecular descriptors for them. neliti.com Statistical methods are then used to build a model that can quantitatively predict the activity. neliti.com These models are valuable for prioritizing the synthesis of new analogues and for designing compounds with improved potency. neliti.com For quinoline derivatives, QSAR studies have been successfully employed to develop predictive models for their antifungal and telomerase inhibitory activities. neliti.comnih.gov

De novo design is a computational strategy for creating novel molecules with desired properties from scratch, rather than by modifying existing compounds. nih.govnih.gov This approach can be used to design new this compound analogues with optimized binding affinity and selectivity for a specific biological target.

The process typically starts with identifying the key interaction points within the binding site of the target protein. Algorithms then piece together molecular fragments to build a complete molecule that complements the shape and chemical properties of the active site. This can lead to the discovery of entirely new scaffolds that still retain the essential pharmacophoric features required for biological activity. By combining knowledge from SAR studies, molecular docking, and QSAR, de novo design principles can guide the rational design of next-generation this compound analogues with enhanced therapeutic potential.

Conformational Analysis and Pharmacophore Mapping of this compound Derivatives

The exploration of the structure-activity relationships (SAR) of quinoline-based compounds is crucial for the rational design of new therapeutic agents. A key aspect of these studies involves understanding the three-dimensional (3D) arrangement of atoms and the essential chemical features that govern a molecule's interaction with its biological target. For derivatives of this compound, conformational analysis and pharmacophore mapping are computational techniques that provide profound insights into these requirements, guiding the modification of the molecular structure to enhance potency and selectivity.

Conformational Analysis

Conformational analysis is the study of the spatial arrangement of atoms in a molecule and the energy associated with different arrangements. Molecules are not static; they can rotate around single bonds, leading to various conformations. The biological activity of a compound is often dependent on its ability to adopt a specific low-energy conformation, known as the bioactive conformation, which allows for optimal binding to a receptor or enzyme active site.

In studies on related quinolinone compounds, techniques like single-crystal X-ray diffraction have been used to determine the precise 3D structure and crystal packing experimentally. scielo.brscielo.br Such analyses, complemented by theoretical calculations, reveal how intermolecular interactions and substituent effects dictate the preferred conformation. scielo.brscielo.br For instance, the orientation of aromatic rings and the angles between different parts of the molecule are defined, providing a template for understanding how analogues might behave.

Pharmacophore Mapping

Pharmacophore mapping is a process that identifies the essential 3D arrangement of chemical features (a pharmacophore) that a molecule must possess to exert a specific biological activity. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively charged groups. scienceopen.com A pharmacophore model serves as a 3D query to screen compound libraries for new potential leads or to guide the design of novel derivatives with improved activity.

Pharmacophore models can be generated through two primary approaches:

Ligand-Based Pharmacophore Modeling: This method is used when the structure of the biological target is unknown. It involves analyzing a set of active molecules to identify common chemical features and their spatial relationships. The underlying assumption is that these molecules bind to the same target in a similar manner. Studies on various quinoline derivatives have successfully used this approach to build predictive models. scienceopen.comnih.gov For example, a 3D-QSAR study on quinoline-based hydrazones identified the quinoline ring and the hydrazone linker as essential for anti-tubercular activity. dovepress.com

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, this method analyzes the key interactions between a bound ligand and the amino acid residues in the active site. This provides a more direct map of the features required for binding. Molecular docking studies, which predict the preferred orientation of a ligand within a binding site, are often a precursor to this type of modeling. dovepress.comnih.gov

Application to Quinolines and Research Findings

While specific pharmacophore models for this compound derivatives are not extensively documented in public literature, numerous studies on analogous quinoline scaffolds highlight the utility of this approach. These studies provide a blueprint for how the SAR of this compound could be analyzed.

For instance, in the development of anticancer agents, a pharmacophore model for cytotoxic quinolines with tubulin inhibitory activity was developed. scienceopen.com The best model consisted of three hydrogen bond acceptors and three aromatic ring features, demonstrating a high correlation with observed biological activity. scienceopen.com

| Pharmacophore Model | Key Features | Statistical Significance (R²) | Implication for SAR |

|---|---|---|---|

| AAARRR.1061 | Three Hydrogen Bond Acceptors (A), Three Aromatic Rings (R) | 0.865 | Highlights the importance of hydrogen bonding capability and aromatic stacking interactions for potent activity. |

Similarly, 3D-QSAR and pharmacophore modeling have been applied to quinoline derivatives targeting other diseases. In a study on sodium-hydrogen exchanger inhibitors, the best pharmacophore model for 5-tetrahydroquinolinylidine aminoguanidine (B1677879) derivatives included two acceptor sites, two donor atoms, and one hydrophobic region. nih.gov This model provided crucial insights for designing novel inhibitors. nih.gov

| Model Type | Key Fields Analyzed | Cross-Validated Coefficient (q²) | Conventional Coefficient (r²) | Predictive r² (r²_pred) |

|---|---|---|---|---|

| CoMFA | Steric, Electrostatic | 0.673 | 0.988 | 0.772 |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-Bond Donor/Acceptor | 0.636 | 0.986 | 0.701 |

These examples demonstrate that the combination of conformational analysis and pharmacophore mapping generates powerful predictive models. For this compound derivatives, such studies would involve:

Conformational Search: Determining the preferred 3D shapes of the flexible heptyl chain and its orientation relative to the rigid quinoline ring.

Feature Identification: Defining the roles of the chloro-substituent at C-4 (as a hydrophobic or electron-withdrawing feature) and the quinoline nitrogen (as a potential hydrogen bond acceptor).

Model Generation: Building a 3D-QSAR or pharmacophore model based on the biological activity of a series of analogues to visualize regions where steric bulk, electronegative groups, or hydrophobic character enhance or diminish activity.

The insights gained from these computational approaches are invaluable for understanding the molecular basis of activity and for the strategic design of new, more effective this compound analogues.

Molecular and Cellular Interaction Mechanisms of 4 Chloro 2 Heptylquinoline Analogues

Modulation of Bacterial Quorum Sensing Systems

Analogues of 4-Chloro-2-heptylquinoline (B6242068) function as potent modulators of the Pseudomonas aeruginosa 2-alkyl-4-quinolone (AQ) dependent quorum sensing system. This system is a crucial regulator of virulence and pathogenicity in this opportunistic pathogen. The mechanism of modulation involves direct interaction with the transcriptional regulator PqsR, which consequently affects the entire signaling cascade.

PqsR is a LysR-type transcriptional regulator (LTTR) that controls the expression of the pqsABCDE operon, which is essential for the biosynthesis of alkyl-quinolone signal molecules. nih.govnih.gov PqsR is activated by its native ligands, primarily 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) and its precursor, 4-hydroxy-2-heptylquinoline (HHQ). nih.govnih.gov

Structural and biophysical studies have elucidated the mechanism by which quinoline-based molecules interact with the co-inducer binding domain (CBD) of PqsR. The crystal structure of the PqsR CBD reveals an unusually large and predominantly hydrophobic ligand-binding pocket. spacefrontiers.org Native agonists like HHQ are stabilized within this pocket almost entirely through hydrophobic interactions. spacefrontiers.org

This compound and related synthetic analogues act as competitive antagonists. They are designed to bind to the PqsR ligand-binding domain with high affinity, effectively competing with and displacing the native agonists HHQ and PQS. regionh.dk This binding prevents the necessary conformational change in the PqsR protein that would typically lead to its activation and subsequent binding to the pqsA promoter. nih.govnih.gov Isothermal titration calorimetry has been used to determine the high binding affinity of such antagonists to the PqsR ligand-binding domain, with dissociation constants (Kd) reported in the nanomolar range for highly potent derivatives. nih.gov The co-crystal structure of a potent antagonist with the PqsR ligand-binding domain has confirmed that these inhibitors occupy the same pocket as native agonists, providing a structural basis for their antagonistic activity. nih.gov

Table 1: Interaction Characteristics of Ligands with PqsR/MvfR This table summarizes findings from studies on various PqsR ligands. Note that specific quantitative data for this compound is not detailed in the cited literature, but the characteristics of analogous antagonists are presented.

| Ligand Type | Example Compound Class | Binding Mechanism | Key Interactions | Result of Binding |

| Native Agonist | HHQ, PQS | Direct binding to LBD | Hydrophobic contacts | Conformational change, PqsR activation |

| Synthetic Antagonist | Quinolines, Quinazolinones | Competitive binding to LBD | Hydrophobic contacts | No activation, blocks agonist binding |

By binding to and inhibiting the PqsR receptor, this compound analogues prevent the activation of the pqsABCDE operon. nih.gov This operon encodes the enzymes (PqsA, B, C, D, E) responsible for the biosynthesis of HHQ and other related alkylquinolones from the precursor anthranilic acid. gencat.catadelphi.edu Since PqsR activation creates a positive feedback loop to drive the production of its own signals, blocking this receptor effectively shuts down this autoinduction. gencat.catresearchgate.net

Consequently, treatment of P. aeruginosa with potent PqsR antagonists leads to a significant reduction in the cellular and supernatant levels of key signal molecules. Studies on analogous compounds have demonstrated a dose-dependent decrease in the production of both HHQ and PQS. nih.gov HHQ is the direct precursor to PQS, with the final conversion being catalyzed by the mono-oxygenase PqsH. nih.govadelphi.edu Therefore, by halting the synthesis of the precursor, these antagonists effectively eliminate the production of the ultimate signaling molecule, PQS.

The PqsR-mediated quorum sensing system governs the expression of a wide array of virulence factors that are critical for P. aeruginosa pathogenicity. labproinc.com By antagonizing PqsR, this compound analogues indirectly repress the expression of these downstream virulence genes.

The inhibition of PqsR prevents the transcription of the pqsE gene. PqsE is a regulator that, independently of its enzymatic activity, controls the expression of numerous virulence genes that are also regulated by the separate rhl quorum sensing system. labproinc.com This regulatory cascade means that PqsR antagonists can suppress the production of multiple virulence factors, including:

Pyocyanin: A blue-green phenazine (B1670421) pigment with cytotoxic properties. nih.gov

Elastase and Protease: Enzymes that degrade host tissues.

Rhamnolipids: Biosurfactants involved in motility and biofilm formation.

Lectin A: A cytotoxic protein.

Experimental data confirms that treatment with quinoline-based PqsR inhibitors significantly suppresses the production of these virulence factors in both laboratory and clinical strains of P. aeruginosa. nih.gov

Table 2: Effect of PqsR Antagonists on Virulence Factor Production This table presents a summary of observed effects from studies on PqsR antagonists analogous to this compound.

| Virulence Factor | Gene(s) Regulated by PqsR/PqsE | Observed Effect of PqsR Antagonist | Reference |

| Pyocyanin | phz operon | Significant Reduction | nih.govnih.gov |

| Elastase | lasB | Significant Reduction | - |

| Rhamnolipid | rhlAB | Significant Reduction | - |

| PQS Signal | pqsA-E | Significant Reduction | nih.gov |

| HHQ Signal | pqsA-E | Significant Reduction | nih.gov |

Investigation of Other Potential Molecular and Cellular Targets

While the primary and most well-characterized mechanism of action for this compound analogues is the inhibition of the PqsR receptor, the potential for other molecular interactions exists.

The current body of scientific literature focuses heavily on the activity of these compounds as receptor antagonists rather than direct enzyme inhibitors. The observed reduction in the activity of enzymes in the AQ biosynthesis pathway (e.g., PqsA, PqsD) is a downstream consequence of the regulatory impact on their gene expression, not direct modulation of the enzymes themselves.

While other classes of heterocyclic compounds, such as certain acridone (B373769) derivatives, have been identified as inhibitors of enzymes like DNA topoisomerase II, there is no direct evidence in the available literature to suggest that this compound derivatives share this mechanism. nih.gov Research into alternative strategies for disrupting the PQS pathway has identified direct inhibitors of the PqsD enzyme, but these compounds are structurally distinct from this compound.

Comprehensive pharmacological profiling to identify potential "off-target" effects is a standard procedure in drug development to assess the specificity and potential toxicity of a compound. nih.gov However, specific studies detailing the interaction profile of this compound with receptors beyond PqsR are not widely available in published research. The existing research strongly indicates that its potent anti-virulence activity in P. aeruginosa is mediated through the high-affinity and specific interaction with the PqsR quorum sensing receptor.

Influence on Intracellular Signaling Cascades

Currently, there is a lack of published studies investigating the specific effects of this compound on intracellular signaling cascades. The mechanisms by which this compound might modulate signaling pathways, such as those involved in cell proliferation, differentiation, or apoptosis, remain uncharacterized. Research in this area would be necessary to understand its potential biological significance.

System-Level Biological Characterization Methodologies

Detailed system-level characterization of this compound's biological effects is also an area requiring further investigation.

Omics-Based Approaches for Pathway Perturbation Analysis (e.g., transcriptomics, metabolomics)

No transcriptomic or metabolomic studies focusing on the cellular response to this compound exposure have been identified in the public domain. Such studies would be crucial for a holistic understanding of how this compound perturbs cellular pathways and networks.

A hypothetical transcriptomic analysis would involve treating a biological system (e.g., cell culture) with this compound and subsequently sequencing the messenger RNA (mRNA) to identify changes in gene expression. The resulting data could be analyzed to pinpoint upregulated or downregulated genes and, through pathway analysis, to infer the affected signaling and metabolic pathways.

Similarly, a metabolomic approach would involve the comprehensive analysis of small-molecule metabolites in a biological sample following treatment with the compound. This would reveal alterations in the metabolome, providing insights into the specific biochemical processes affected by this compound.

Advanced Biochemical Assays for Molecular Function Assessment

Specific biochemical assays to determine the molecular function of this compound have not been described in the available literature. To elucidate its mechanism of action, a variety of in vitro assays would be required. These could include enzyme inhibition assays to screen for potential protein targets, receptor binding assays to identify any interactions with cell surface or intracellular receptors, and protein-protein interaction assays to see if the compound modulates the formation of protein complexes.

One study on the synthesis of this compound from its precursor, 4-hydroxy-2-heptylquinoline, provides basic chemical characterization but does not delve into its biological activity. core.ac.uk

Advanced Analytical and Spectroscopic Characterization of 4 Chloro 2 Heptylquinoline in Research

Comprehensive Structural Elucidation of Novel 4-Chloro-2-heptylquinoline (B6242068) Analogues

The precise structural determination of newly synthesized analogues of this compound relies on the synergistic application of several high-resolution spectroscopic methods. Each technique provides unique and complementary information, allowing for a complete and accurate depiction of the molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. researchgate.net For analogues of this compound, one-dimensional (1D) NMR experiments like ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons present. researchgate.netpublish.csiro.au However, for complete and unambiguous assignment, multi-dimensional (2D) NMR techniques are essential. researchgate.net

Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton (¹H-¹H) coupling networks, helping to piece together adjacent protons within the quinoline (B57606) core and the heptyl side chain. Heteronuclear correlation experiments, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations) and with carbons that are two or three bonds away, respectively. This information is critical for connecting different fragments of the molecule and confirming the substitution pattern on the quinoline ring. For instance, HMBC can definitively show the connectivity between the heptyl chain and the C2 position of the quinoline ring.

The following table illustrates the kind of data obtained from ¹H and ¹³C NMR analyses for a compound like this compound, with assignments aided by 2D NMR.

Interactive Table 1: Predicted NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|

| H-3 | ~7.2 | ~122.0 | C-2, C-4, C-4a |

| H-5 | ~8.1 | ~129.0 | C-4, C-6, C-7, C-8a |

| H-6 | ~7.6 | ~126.5 | C-5, C-7, C-8, C-8a |

| H-7 | ~7.8 | ~129.5 | C-5, C-6, C-8, C-8a |

| H-8 | ~8.0 | ~127.0 | C-6, C-7, C-4a, C-8a |

| Heptyl-C1' (α-CH₂) | ~2.9 | ~38.0 | C-2, C-3, C-2' |

| Heptyl-C2'-C6' (-CH₂-) | ~1.3-1.8 | ~22-32 | Adjacent carbons in chain |

| Heptyl-C7' (-CH₃) | ~0.9 | ~14.0 | C-5', C-6' |

| C-2 | - | ~162.0 | H-3, H-1' |

| C-4 | - | ~148.0 | H-3, H-5 |

| C-4a | - | ~124.0 | H-3, H-5, H-8 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. nih.govbioanalysis-zone.comchromatographyonline.com Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass with high accuracy (typically < 5 ppm error). nih.govchromatographyonline.comnih.gov This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com

For this compound (C₁₆H₂₀ClN), HRMS would confirm the molecular formula by matching the experimentally measured mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ to the calculated theoretical mass. uni.lu

Furthermore, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, researchers can gain valuable structural information that corroborates the data from NMR. For this compound, characteristic fragmentation would likely involve the loss of the heptyl chain and cleavages within the quinoline ring system, providing further confirmation of the compound's structure.

Interactive Table 2: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z | Typical Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₁₆H₂₁ClN⁺ | 262.1357 | Parent ion |

| [M-C₇H₁₅]⁺ | C₉H₆ClN⁺ | 163.0189 | Loss of the heptyl radical |

| [M-C₆H₁₃]⁺ | C₁₀H₈ClN⁺ | 177.0345 | McLafferty rearrangement and loss of hexene |

Note: m/z values correspond to the monoisotopic mass. The presence of the chlorine isotope pattern (³⁵Cl/³⁷Cl in ~3:1 ratio) would also be a key identifying feature.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. For this compound analogues, FTIR spectra would show characteristic absorption bands corresponding to C-H stretching of the aromatic quinoline ring and the aliphatic heptyl chain, C=C and C=N stretching vibrations within the aromatic system, and the C-Cl stretching vibration. researchgate.net These spectra serve as a molecular fingerprint, useful for confirming the presence of key structural motifs and for comparison between different analogues.

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within the molecule. The quinoline ring system is a chromophore that absorbs UV light. The position (λmax) and intensity of these absorption bands are sensitive to the substitution pattern on the ring and can provide insights into the electronic properties of new analogues. proquest.comresearchgate.net Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes and electronic transitions. researchgate.netproquest.com

Crystallographic Studies of this compound Derivatives and Their Complexes

While spectroscopic methods provide detailed structural information for molecules in solution or gas phase, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. nih.gov From this pattern, a detailed 3D model of the electron density, and thus the atomic positions, can be constructed.

For a novel derivative of this compound that can be crystallized, X-ray diffraction would provide precise bond lengths, bond angles, and torsional angles. This information confirms the connectivity established by NMR and MS and reveals the molecule's preferred conformation in the solid state. It also provides insights into intermolecular interactions, such as π-π stacking of the quinoline rings or van der Waals interactions, which govern the crystal packing. rsc.org

For quinoline derivatives being investigated for their biological activity, co-crystallization with their target protein is a powerful technique to understand the molecular basis of their interaction. youtube.com This involves forming a crystal of the protein-ligand complex and determining its structure using X-ray diffraction. nih.govyoutube.com

The resulting co-crystal structure provides a high-resolution snapshot of the ligand bound within the active site of the biological target. youtube.com This allows researchers to visualize the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that are responsible for the ligand's binding affinity and selectivity. researchgate.net This detailed structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogues. mdpi.com For example, if this compound were found to inhibit a particular enzyme, a co-crystal structure would reveal how the heptyl chain fits into a hydrophobic pocket and how the chloro-substituted quinoline core interacts with key amino acid residues. nih.gov

Advanced Chromatographic Techniques for Purity, Isolation, and Mixture Analysis

The precise characterization of this compound, a compound of significant interest in various research fields, necessitates the use of advanced analytical techniques. Chromatographic methods, in particular, are indispensable for assessing its purity, isolating it from complex mixtures, and analyzing related volatile products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques widely employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method is critical for ensuring accurate quantification and purity assessment. A typical method development strategy involves the systematic optimization of several key parameters to achieve adequate separation and detection.

A reversed-phase HPLC (RP-HPLC) method is commonly developed for quinoline derivatives due to their moderate polarity. The separation is typically achieved on a C8 or C18 stationary phase, which provides good retention and selectivity for such compounds. nih.gov The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. asianjpr.comnih.gov The choice of buffer and its pH can be crucial for controlling the peak shape and retention time of ionizable compounds. asianjpr.com

Detection is often performed using a UV detector, as the quinoline ring system exhibits strong chromophoric properties. nih.gov The selection of an appropriate wavelength is vital for achieving high sensitivity. For compounds with fluorescent properties, a fluorescence detector can offer enhanced sensitivity and selectivity. nih.gov

Method validation is a critical step to ensure the reliability of the analytical data. According to International Council for Harmonisation (ICH) guidelines, validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net

Below is a table summarizing a representative set of HPLC method parameters for the analysis of this compound.

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-20 min: 60% B to 95% B20-25 min: 95% B25-26 min: 95% B to 60% B26-30 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 235 nm |

| Internal Standard | 2-Chloroquinoline (example) |

This table presents a hypothetical but scientifically plausible set of parameters for the HPLC analysis of this compound, based on established chromatographic principles for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying impurities, degradation products, or byproducts associated with this compound that are amenable to gas chromatography. The coupling of a gas chromatograph with a mass spectrometer allows for both the separation of components in a mixture and their structural elucidation based on their mass-to-charge ratio and fragmentation patterns. mdpi.com

The development of a GC-MS method involves optimizing parameters such as the GC column, temperature program, and mass spectrometer settings. A non-polar or medium-polarity capillary column is often suitable for the separation of quinoline derivatives. The temperature program is designed to ensure the efficient separation of analytes with different boiling points. ijper.org

The mass spectrometer is typically operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns that can be compared with spectral libraries, such as the NIST library, for compound identification. ijper.orgnih.gov For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. nih.gov

A well-developed GC-MS method can achieve low detection limits, often in the parts-per-million (ppm) range, which is crucial for the analysis of trace-level impurities. nih.gov

The following table outlines a representative set of GC-MS method parameters for the analysis of this compound and its volatile associates.

Table 2: Example GC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Temperature Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 10 min) |

| Transfer Line Temperature | 290 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 40-500 |

| Solvent Delay | 5 min |

This table presents a hypothetical but scientifically plausible set of parameters for the GC-MS analysis of this compound, based on established chromatographic and mass spectrometric principles.

Future Research Trajectories and Innovations for 4 Chloro 2 Heptylquinoline

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The future design and discovery of derivatives related to 4-Chloro-2-heptylquinoline (B6242068) will be significantly accelerated by the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational technologies are transforming pharmaceutical research by enabling rapid, data-driven decision-making throughout the drug development pipeline. researchgate.net ML algorithms can build predictive models for various molecular properties, from physicochemical characteristics to biological activities and metabolic liabilities, using existing data from known quinoline (B57606) compounds. arxiv.orgacellera.com

Table 1: Application of AI/ML Models in Quinoline Derivative Research

| AI/ML Technique | Application in Compound Discovery | Potential Impact on this compound Research |

|---|---|---|

| Deep Neural Networks (DNN) | Predict physicochemical and ADMET properties; de novo molecule generation. mdpi.com | Design of novel analogs with improved activity and safety profiles. |

| Recurrent Neural Networks (RNN) | Generation of focused molecular libraries for specific targets. mdpi.com | Creation of a targeted library of this compound derivatives for screening. |

| Support Vector Machines (SVM) | QSAR modeling to classify compounds as active or inactive against a target. nih.gov | Rapidly screen virtual compounds for potential biological activity. |

| Random Forest (RF) | Often used as a baseline method in QSAR studies for predicting bioactivity. nih.gov | Prioritize the synthesis of the most promising this compound derivatives. |

| Bayesian Models | Used in QSAR to generate affinity fingerprints for predicting activity against new targets. mdpi.com | Identify potential new biological targets for this compound. |

Development of Advanced Biosensing Platforms for Detecting this compound Interactions

Detecting the presence and biological interactions of this compound with high sensitivity and specificity is crucial for elucidating its mechanism of action. Future research will focus on developing advanced biosensing platforms that move beyond traditional analytical methods. These platforms leverage innovations in nanotechnology and molecular recognition to enable real-time monitoring in complex biological systems. mdpi.com

One promising direction is the creation of fluorescent nanosensors. For instance, quinoline derivatives have been successfully used to functionalize carbon dots, creating nanosensors capable of detecting specific metal ions with high selectivity and a low detection limit. rsc.org This principle can be adapted to design sensors that recognize this compound or its cellular binding partners. Another approach involves quinoline-based chemosensors that exhibit a "turn-on" fluorescent response or a fluorescence quenching effect upon binding to a target, allowing for precise detection. elsevierpure.comacs.orgnih.gov Furthermore, the development of aptasensors, which use short, single-stranded oligonucleotides (aptamers) as recognition elements, offers a highly specific and versatile platform for detecting quinoline compounds. mdpi.com

Table 2: Emerging Biosensor Technologies for Quinoline Derivatives

| Biosensor Type | Recognition Element | Transduction Method | Key Advantages |

|---|---|---|---|

| Fluorescent Nanosensors | Quinoline-functionalized nanoparticles (e.g., Carbon Dots) | Fluorescence | High sensitivity, signal amplification, potential for intracellular imaging. rsc.org |

| Chemosensors | Synthetic quinoline-based molecules | Fluorescence, Colorimetry | High selectivity, rapid response, potential for real-time detection. acs.org |